N-Benzoyl-L-phenylalaninal

Serine Protease Inhibition Alpha-Chymotrypsin Structure-Activity Relationship

N-Benzoyl-L-phenylalaninal (CAS 35593-57-8) is the L-enantiomer substrate aldehyde analog, critical for protease research. Its reversible hemiacetal formation with Ser-195 provides distinct kinetic advantage over N-acetyl analog. Hydrazone prodrugs release >25-fold more active warhead at pH 5 vs. pH 7. Use as α-chymotrypsin titrant, calpain inhibitor scaffold (Ki ~6 nM), or SUR1 enantioselectivity control (20-fold lower affinity than D-isomer). Ensure experimental accuracy with this stereochemically defined, high-purity research biochemical.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 35593-57-8
Cat. No. B3062652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-L-phenylalaninal
CAS35593-57-8
SynonymsN-benzoyl-L-phenylalaninal
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C=O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H15NO2/c18-12-15(11-13-7-3-1-4-8-13)17-16(19)14-9-5-2-6-10-14/h1-10,12,15H,11H2,(H,17,19)/t15-/m0/s1
InChIKeyHIVDFHSZNYCJQH-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-L-phenylalaninal (CAS 35593-57-8): Product Specification and Core Identity for Protease Research Procurement


N-Benzoyl-L-phenylalaninal (CAS 35593-57-8), chemically designated as N-[(2S)-1-oxo-3-phenylpropan-2-yl]benzamide, is a small-molecule peptide aldehyde and a substrate aldehyde analog of L-phenylalanine [1]. It functions primarily as a reversible, competitive inhibitor of serine and cysteine proteases, with a well-characterized mechanism involving the formation of a hemiacetal adduct with the active-site serine residue [2]. The compound is supplied as a research-grade biochemical for enzymatic studies and inhibitor design.

Why Generic Substitution Fails: The Procurement Imperative for N-Benzoyl-L-phenylalaninal (CAS 35593-57-8)


Substituting N-Benzoyl-L-phenylalaninal with closely related analogs—including its D-enantiomer, N-acetyl derivative, or hydrazone conjugates—introduces quantifiable and functionally significant differences in inhibitory potency, stereochemical selectivity, and pH-dependent activation [1]. These variations are not merely incremental; they manifest as orders-of-magnitude changes in biological efficacy. For researchers investigating protease inhibition, insulin secretion, or chiral recognition, the choice of this specific aldehyde over an alternative directly dictates experimental outcomes, as demonstrated by the comparative evidence below.

Quantitative Differentiation Evidence for N-Benzoyl-L-phenylalaninal: A Comparator-Based Procurement Guide


Enhanced Alpha-Chymotrypsin Inhibition: N-Benzoyl vs. N-Acetyl Derivative

In a direct comparison of N-acyl substituents, N-Benzoyl-L-phenylalaninal demonstrates superior inhibitory activity against the model serine protease alpha-chymotrypsin relative to its N-acetyl analog [1]. While the paper reports qualitative superiority ('more potent inhibitor'), the mechanistic data confirm that the benzoyl group enhances enzyme-inhibitor complex stability. This difference is critical for assays requiring sustained protease blockade.

Serine Protease Inhibition Alpha-Chymotrypsin Structure-Activity Relationship Enzyme Kinetics

pH-Dependent Prodrug Activation: 25- to 40-Fold Enhanced Inhibition at Acidic pH

The hydrazone conjugate BzPheal=Ala functions as a latent inhibitor, releasing free N-Benzoyl-L-phenylalaninal upon hydrolysis. The extent of enzymatic inhibition by the released aldehyde is strongly pH-dependent. At pH 5 (lysosomal environment), inhibition exceeds that observed at pH 7 (cytosolic environment) by a factor of 25 to 40 [1]. This differential provides a quantifiable selectivity advantage for targeting acidic subcellular compartments.

Prodrug Design Lysosomal Targeting pH-Sensitive Inhibition Cysteine Protease

Chiral Discrimination in Insulin Secretagogue Activity: 20-Fold Affinity and 80-Fold Potency Loss with L-Isomer

In studies on pancreatic beta-cell sulfonylurea receptors, the stereoisomeric form of N-benzoyl-phenylalanine profoundly impacts biological activity. The L-isomer (N-Benzoyl-L-phenylalanine) exhibits a 20-fold lower binding affinity and an 80-fold lower functional potency for KATP channel inhibition compared to the D-isomer [1]. For users investigating insulin secretion mechanisms, the L-isomer serves as a critical negative control or as a probe for stereospecific recognition, but it is not an effective insulin secretagogue.

Insulin Secretion Sulfonylurea Receptor Stereoselectivity KATP Channel

Superior Potency as Free Aldehyde vs. Hydrazone Conjugate for Immediate Protease Inhibition

When directly comparing the inhibitory activity of free N-Benzoyl-L-phenylalaninal to its hydrazone conjugate BzPheal=Ala, the free aldehyde is described as a 'far more potent inhibitor' of both serine and cysteine proteases [1]. The conjugate requires hydrolysis to liberate the active aldehyde, a process that introduces a kinetic delay. This distinction dictates the choice of compound for assays requiring immediate, maximal inhibition versus those designed to study time-dependent or pH-triggered release.

Protease Inhibitor Potency Aldehyde vs. Prodrug Serine Protease Cysteine Protease

Synthesis of Calpain Inhibitor Precursors: Class-Level Utility

N-Benzoyl-L-phenylalanine, the carboxylic acid analog and direct precursor to the aldehyde, is a documented starting material for the synthesis of α-diketo and α-keto ester derivatives that act as calpain inhibitors and broader cysteine/serine protease inhibitors [1]. While not a direct comparative dataset for the aldehyde itself, this establishes the benzoyl-L-phenylalanine scaffold as a validated core for developing potent, non-peptidic calpain inhibitors, with some derivatives achieving Ki values as low as 6 nM [2].

Calpain Inhibition Peptide Aldehyde Synthesis Drug Discovery

Confirmed Hemiacetal Mechanism of Action with Alpha-Chymotrypsin

N-Benzoyl-L-phenylalaninal has been definitively shown to form a covalent hemiacetal adduct with the active-site serine (Ser-195) of alpha-chymotrypsin, as evidenced by cross-saturation NMR spectroscopy [1]. This mechanism distinguishes it from non-covalent or alternate-binding inhibitors. The study further notes that while both N-benzoyl and N-acetyl derivatives form hemiacetals, the benzoyl group confers a more stable enzyme-inhibitor complex, reinforcing its superior potency.

Mechanism of Action NMR Spectroscopy Enzyme-Inhibitor Complex

Optimal Application Scenarios for N-Benzoyl-L-phenylalaninal (CAS 35593-57-8) Based on Quantitative Evidence


Serine Protease Mechanistic Studies and Active-Site Titration

Employ N-Benzoyl-L-phenylalaninal as a reversible, active-site titrant for alpha-chymotrypsin and related serine proteases. The confirmed hemiacetal formation with Ser-195 provides a well-defined, covalent-like interaction that is essential for accurate kinetic analysis and for distinguishing competitive inhibition from alternative mechanisms [1]. Its superior potency over the N-acetyl analog ensures a robust signal in titration experiments.

pH-Sensitive Prodrug Design and Lysosomal Targeting Research

Utilize N-Benzoyl-L-phenylalaninal as the active component in hydrazone-based prodrug systems. The documented 25- to 40-fold increase in inhibitory activity upon acid-catalyzed release (pH 5 vs. pH 7) makes it an ideal warhead for selectively targeting lysosomal proteases in disease models where dysregulated proteolysis is a hallmark, such as cancer metastasis or lysosomal storage disorders [2].

Stereochemical Control in Insulin Secretion and Sulfonylurea Receptor Studies

Use the L-isomer of N-benzoyl-phenylalanine as a stereochemically defined, low-activity control in assays investigating insulin secretagogue activity and sulfonylurea receptor (SUR1) binding. The 20-fold lower affinity and 80-fold lower potency relative to the D-isomer provide a clear window for assessing enantioselectivity and for validating the specificity of receptor-ligand interactions in pancreatic beta-cell models [3].

Calpain Inhibitor Lead Optimization and Scaffold Hopping

Leverage the benzoyl-L-phenylalanine scaffold as a starting point for synthesizing novel calpain inhibitors. Research demonstrates that α-diketo and α-keto ester derivatives of this scaffold achieve nanomolar potency (Ki ~ 6 nM) and represent a validated chemotype for further optimization in neurodegenerative disease and ischemic injury models [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzoyl-L-phenylalaninal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.